molecular formula C5H7ClINS B13515990 1-(2-Iodothiophen-3-yl)methanaminehydrochloride

1-(2-Iodothiophen-3-yl)methanaminehydrochloride

Cat. No.: B13515990
M. Wt: 275.54 g/mol
InChI Key: GNWVUMIQQYBNBT-UHFFFAOYSA-N
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Description

1-(2-Iodothiophen-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom at the 2-position of the thiophene ring and a methanamine group at the 3-position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method involves the following steps:

    Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to introduce the iodine atom at the 2-position.

    Introduction of Methanamine Group: The iodinated thiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodothiophen-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the iodine atom or reduce the thiophene ring.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated thiophene derivatives or reduced thiophene rings.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodothiophen-3-yl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methanamine group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(2-Iodothiophen-3-yl)methanaminehydrochloride can be compared with other thiophene derivatives, such as:

    1-(2-Chlorothiophen-3-yl)methanaminehydrochloride: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

    (Thiophen-3-yl)methanaminehydrochloride: Lacks the halogen atom, resulting in different chemical properties and applications.

    (1H-Indol-3-yl)methanamine: Contains an indole ring instead of thiophene, leading to distinct biological activities and uses.

Properties

Molecular Formula

C5H7ClINS

Molecular Weight

275.54 g/mol

IUPAC Name

(2-iodothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6INS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H

InChI Key

GNWVUMIQQYBNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN)I.Cl

Origin of Product

United States

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